Head-to-Head Lipophilicity: Methyl Ester Diamine vs. Mono-Amino Methyl Ester
The target compound exhibits a predicted ACD/LogP of −1.02, whereas the closest mono-amino analogue methyl 3-amino-2-methylpropanoate shows a substantially higher ACD/LogP of −0.05 . This 1-log unit difference translates to an approximately 10-fold lower octanol-water partition coefficient for the diamine, indicating markedly greater hydrophilicity. The EPI Suite KowWIN estimate further corroborates the trend: log Kow −1.66 for the target versus −0.19 for the comparator . For procurement decisions, this differential directly impacts predicted membrane permeability and aqueous solubility, both critical in early-stage drug discovery screening cascades.
| Evidence Dimension | Octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = −1.02; KowWIN log Kow = −1.66 |
| Comparator Or Baseline | Methyl 3-amino-2-methylpropanoate: ACD/LogP = −0.05; KowWIN log Kow = −0.19 |
| Quantified Difference | Δ LogP ≈ +1.0 (10× more hydrophilic for target); Δ log Kow ≈ −1.5 |
| Conditions | ACD/Labs Percepta v14.00 and EPI Suite v4.11 computational predictions at 25°C |
Why This Matters
A logP difference of 1 unit can alter estimated passive membrane permeability by roughly one order of magnitude, making the target compound the preferred choice when high aqueous solubility and low non-specific binding are required.
